An In-Depth Technical Guide to 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 2-methyl-1-indanone. The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring, with a bromine atom substituted on the aromatic ring at position 4 and a methyl group at the 2-position of the indanone scaffold.
Table 1: Physicochemical Properties of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Related Compounds
| Property | 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (Predicted/Inferred) | 4-Bromo-1-indanone[1] | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one[2] |
| Molecular Formula | C₁₀H₉BrO | C₉H₇BrO | C₁₀H₉BrO |
| Molecular Weight | ~225.08 g/mol [3] | ~211.06 g/mol | ~225.08 g/mol [2] |
| Appearance | Likely a crystalline solid | Orange-brown crystalline powder | Not specified |
| Melting Point | Not available | 95-99 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| CAS Number | 174702-59-1[3] | 15115-60-3 | 90772-52-4[2] |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol specifically for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is not currently available. However, based on established organic chemistry principles and published syntheses of similar compounds, two primary synthetic routes can be proposed.
Proposed Synthetic Pathway 1: α-Methylation of 4-Bromo-1-indanone
This approach involves the introduction of a methyl group at the α-position to the carbonyl group of 4-bromo-1-indanone.
Experimental Protocol (Hypothetical):
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Enolate Formation: To a solution of 4-bromo-1-indanone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at a low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would be added dropwise to generate the corresponding enolate.
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Methylation: A methylating agent, such as methyl iodide, would then be added to the reaction mixture. The reaction would be allowed to slowly warm to room temperature and stirred until completion, monitored by thin-layer chromatography.
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Work-up and Purification: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.
Proposed Synthetic Pathway 2: Bromination of 2-Methyl-1-indanone
This alternative pathway involves the regioselective bromination of 2-methyl-1-indanone. The synthesis of 2-methyl-1-indanone itself is well-documented[4][5].
Experimental Protocol (Hypothetical):
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Bromination: 2-Methyl-1-indanone would be dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or elemental bromine with a Lewis acid catalyst, would be added portion-wise. The reaction mixture would be stirred at room temperature or heated as necessary, with the progress monitored by TLC.
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Work-up and Purification: Upon completion, the reaction mixture would be poured into water and extracted with an organic solvent. The organic layer would be washed successively with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by water and brine. After drying over anhydrous sodium sulfate and concentration, the crude product would be purified by column chromatography.
Spectroscopic Data (Predicted)
While experimental spectra for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one are not available, predictions can be made based on the analysis of related compounds.
Table 2: Predicted Spectroscopic Data for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (doublet and triplet in the range of 7.0-7.8 ppm), a multiplet for the CH group at the 2-position, two diastereotopic protons for the CH₂ group at the 3-position appearing as multiplets, and a doublet for the methyl group at the 2-position. |
| ¹³C NMR | Carbonyl carbon signal (~195-205 ppm), aromatic carbon signals (120-150 ppm), signals for the aliphatic carbons of the five-membered ring (25-50 ppm), and a signal for the methyl carbon (~15-25 ppm). |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (around 1700-1720 cm⁻¹), C-H stretching vibrations for aromatic and aliphatic protons, and C-Br stretching in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
Potential Applications in Drug Discovery
The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of indanone have shown a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects[6].
Kinase Inhibition
Many kinase inhibitors feature planar heterocyclic ring systems capable of forming hydrogen bonds with the kinase hinge region. The indanone core, with its potential for functionalization, could serve as a scaffold for the development of novel kinase inhibitors[7]. The bromo- and methyl-substituents on 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one could be further modified to optimize binding to the ATP-binding pocket of target kinases.
Neurological Disorders
The indanone moiety is a key component of Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease[6]. The structural rigidity and potential for diverse functionalization make bromo-methyl indanone derivatives interesting candidates for the development of new therapeutic agents targeting neurological disorders. The bromine atom can serve as a handle for introducing other functionalities through cross-coupling reactions to explore structure-activity relationships.
Conclusion
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one represents a potentially valuable, yet underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and potential applications based on the chemistry of closely related analogs. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | CID 5101815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methyl-1-indanone | C10H9BrO | CID 10537152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1-indanone 99 17496-14-9 [sigmaaldrich.com]
- 5. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
